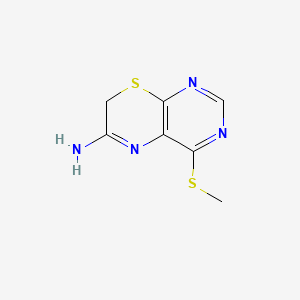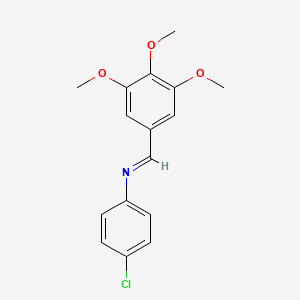
(E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The general reaction scheme is as follows:
4-chloroaniline+3,4,5-trimethoxybenzaldehyde→this compound+water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of Schiff base synthesis can be applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction can lead to the formation of the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-Chloro-N-(3,4-dimethoxybenzylidene)aniline
- (E)-4-Chloro-N-(3,5-dimethoxybenzylidene)aniline
- (E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)acetohydrazide
Uniqueness
(E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline is unique due to the presence of three methoxy groups on the benzylidene moiety, which can influence its chemical reactivity and biological activity. The chloro group on the aniline ring also adds to its distinct properties, making it a valuable compound for various applications.
Properties
CAS No. |
38608-20-7 |
|---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C16H16ClNO3/c1-19-14-8-11(9-15(20-2)16(14)21-3)10-18-13-6-4-12(17)5-7-13/h4-10H,1-3H3 |
InChI Key |
BBQMFJCRJROIQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


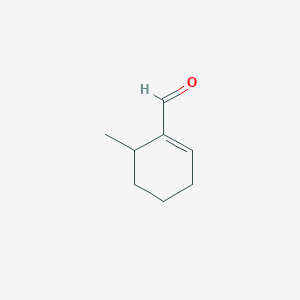
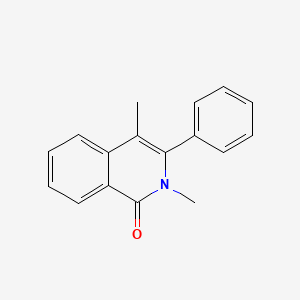
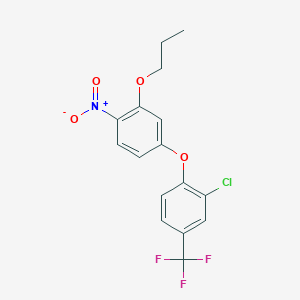
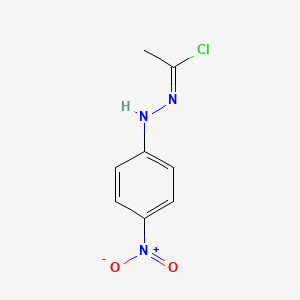
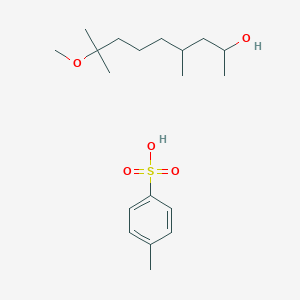

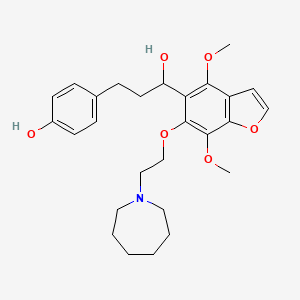
![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)
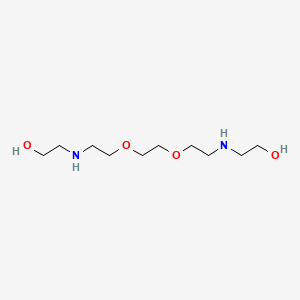


![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)
